molecular formula C5H6FNO4 B14299831 Ethyl 3-fluoro-3-nitroprop-2-enoate CAS No. 113689-61-5

Ethyl 3-fluoro-3-nitroprop-2-enoate

Katalognummer: B14299831
CAS-Nummer: 113689-61-5
Molekulargewicht: 163.10 g/mol
InChI-Schlüssel: NWZVDVFNBYPHNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-fluoro-3-nitroprop-2-enoate is an organic compound with the molecular formula C5H6FNO4 It is an ester derivative characterized by the presence of both a nitro group and a fluoro group attached to a prop-2-enoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-3-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with fluorine and nitric acid under controlled conditions. The reaction proceeds through the nitration of the acetoacetate followed by fluorination. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-fluoro-3-nitroprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted ethyl prop-2-enoates.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-fluoro-3-nitroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 3-fluoro-3-nitroprop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-nitroprop-2-enoate: Lacks the fluoro group, making it less reactive in certain substitution reactions.

    Ethyl 3-fluoro-3-hydroxyprop-2-enoate: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and reactivity.

Eigenschaften

CAS-Nummer

113689-61-5

Molekularformel

C5H6FNO4

Molekulargewicht

163.10 g/mol

IUPAC-Name

ethyl 3-fluoro-3-nitroprop-2-enoate

InChI

InChI=1S/C5H6FNO4/c1-2-11-5(8)3-4(6)7(9)10/h3H,2H2,1H3

InChI-Schlüssel

NWZVDVFNBYPHNZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C([N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.